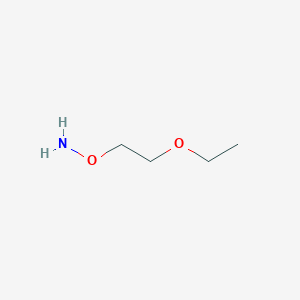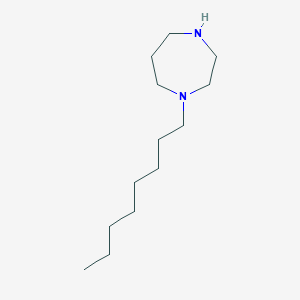
2-(2-Methyl-4-nitrophenyl)acetonitrile
Vue d'ensemble
Description
“2-(2-Methyl-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 543683-45-0 . Its molecular weight is 176.17 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c1-7-6-9 (11 (12)13)3-2-8 (7)4-5-10/h2-3,6H,4H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.17 .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Nitrophenyl derivatives, including those related to "2-(2-Methyl-4-nitrophenyl)acetonitrile," are utilized as photosensitive protecting groups in synthetic chemistry. These compounds demonstrate potential for controlled release mechanisms in drug delivery systems and the synthesis of complex molecules through photochemical reactions. Their applications are promising in developing new pharmaceuticals and materials with light-responsive properties (Amit, Zehavi, & Patchornik, 1974).
Environmental Impact and Analysis
Nitrophenols, including derivatives of "this compound," are detected in various environmental compartments. Studies emphasize the need for monitoring nitrophenol levels due to their formation from combustion processes and potential toxicity. Advanced analytical techniques such as HPLC and GC-MS are essential for the accurate detection of nitrophenols in environmental samples, facilitating the assessment of their sources, transformation pathways, and ecological risks (Harrison et al., 2005).
Pharmaceutical Quality Control
In the context of pharmaceuticals, compounds like "this compound" could be implicated in the synthesis of active pharmaceutical ingredients (APIs) or intermediates. The quality control of such compounds is critical, employing methods like HPLC for ensuring the purity and efficacy of pharmaceutical products. This underscores the importance of analytical methodologies in maintaining drug safety and effectiveness (Kogawa et al., 2019).
Synthesis of Intermediates
Research on the synthesis of complex organic molecules highlights the role of nitrophenyl derivatives in creating intermediates for further chemical transformations. Such compounds are integral in synthesizing various pharmaceuticals, indicating their broad applicability in medicinal chemistry and drug development processes (Qiu et al., 2009).
Safety and Hazards
Orientations Futures
The use of “2-(2-Methyl-4-nitrophenyl)acetonitrile” and similar compounds in the synthesis of diverse heterocyclic compounds could be a potential area of future research . These compounds have been found to have a wide spectrum of biological activities, contributing to fields such as medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
Propriétés
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQDRKIUQLOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)


![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)



